Androsterone glucuronide

Descripción general

Descripción

Androsterone glucuronide (ADT-G) is a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT). It accounts for 93% of total androgen glucuronides in women . ADT-G is formed from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 .

Synthesis Analysis

ADT-G is synthesized from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 . The metabolism of androstenone to 5α-androst-16-en-3β-ol, which then forms androstenone glucuronide conjugate, is essential .Molecular Structure Analysis

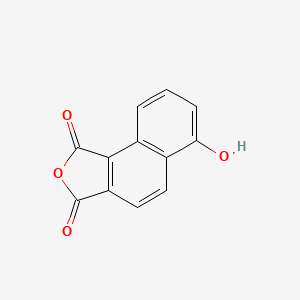

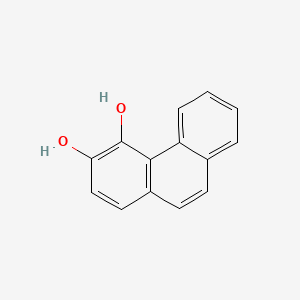

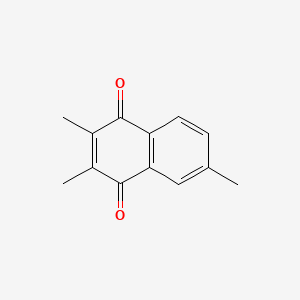

The molecular formula of Androsterone glucuronide is C25H38O8 and its molar mass is 466.571 g/mol .Aplicaciones Científicas De Investigación

Hormone Metabolism

Androsterone glucuronide plays a crucial role in hormone metabolism. In humans, specific UDP-glucuronosyltransferase (UGT) enzymes transform androgens (the male hormones) into glucuronide derivatives, which are easier to eliminate . This process also takes place in mice, as both murine organs and enzymes are reactive with androgen molecules, and glucuronide derivatives are formed with substrate-, organ- and enzyme-specific manner .

Androgen Inactivation and Elimination

Glucuronidation, catalyzed by UDP-glucuronosyltransferase UGT2B enzymes, is a major inactivating and elimination pathway for androgen hormones in humans . This process is also observed in mice, where male and female livers, as well as male kidneys, are the major sites for androgen glucuronidation .

Neurosteroid Production

Androsterone glucuronide is involved in the production of neurosteroids, which are produced in the brain and peripheral nerves, independent of endocrine glands . These neurosteroids have been investigated for how they are regulated, and have actions via non-steroid receptor targets to mediate social, affective, and cognitive behavior and to protect the brain .

Masculinization and Feminization

Androgens’ organizing actions in the peri-natal period have effects throughout the lifetime that may be recapitulated later in life during critical periods and at times of challenge . Developmental changes in androgens occur during mid-childhood, adrenarche, puberty, adolescence, young adulthood, middle age, and andropause .

Effects of Androgen Perturbation

Changes in androgens through other means can cause changes in androgen-sensitive phenotypes throughout the lifespan, in part through actions of neurosteroids . For example, changes in androgens with a 5α-reductase inhibitor, such as finasteride, result in disruptions in organizational and activational functions of androgens that can be unremitting .

Health Status Correlation

Lower correlation between testosterone and Androsterone glucuronide in participants with poor self-rated health or health status has been observed . This suggests that treating low serum testosterone in those with some underlying diseases by ART might increase the risk of androgen-related diseases .

Mecanismo De Acción

Target of Action

Androsterone glucuronide (ADT-G) is a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT) . It is formed from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 . It accounts for 93% of total androgen glucuronides in women .

Mode of Action

It is known that it is formed from androsterone by udp-glucuronosyltransferases . These enzymes add a glucuronic acid to androsterone, increasing its water solubility and facilitating its excretion in the urine .

Biochemical Pathways

Androsterone glucuronide is part of the androgen metabolic pathway. It is a metabolite of testosterone and dihydrotestosterone (DHT), two key androgens in the human body . The formation of ADT-G from androsterone is catalyzed by UDP-glucuronosyltransferases, specifically UGT2B15 and UGT2B17 .

Pharmacokinetics

It is known that it is a major circulating and urinary metabolite of testosterone and dht . This suggests that it is readily absorbed and distributed in the body, and is efficiently excreted in the urine .

Result of Action

Androsterone glucuronide is a marker of acne in women while androstanediol glucuronide is a marker of hirsutism (excess hair growth) in women .

Action Environment

The action of Androsterone glucuronide may be influenced by various environmental factors. For example, the activity of the enzymes that metabolize it, UGT2B15 and UGT2B17, can be affected by factors such as diet, medication, and overall health status . .

Safety and Hazards

Direcciones Futuras

Neurosteroids, including androsterone glucuronide, are produced in the brain and peripheral nerves, independent of endocrine glands. They have been investigated for how they are regulated, and have actions via non-steroid receptor targets to mediate social, affective, and cognitive behavior and to protect the brain .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-BSOWLZGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862764 | |

| Record name | Androsterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androsterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1852-43-3 | |

| Record name | Androsterone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTERONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD4XD0W3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androsterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of Androsterone glucuronide in women?

A1: In women, Androsterone glucuronide predominantly originates from adrenal glands, with dehydroepiandrosterone sulfate (DHEAS) serving as its major precursor. []

Q2: How does obesity affect Androsterone glucuronide levels in women?

A2: Obese women with polycystic ovary syndrome (PCOS) exhibit higher levels of Androsterone glucuronide compared to their lean counterparts, indicating enhanced peripheral 5α-reductase activity. []

Q3: What is the significance of measuring Androsterone glucuronide levels in men?

A3: In men, both plasma testosterone and DHEAS contribute to Androsterone glucuronide levels. Measuring this metabolite can help understand androgen metabolism and its changes with age. []

Q4: What insights can Androsterone glucuronide levels offer about androgen metabolism?

A4: Elevated Androsterone glucuronide levels in hirsute women, coupled with normal ratios of 5 alpha-reduced products to precursors, suggest that these women might not have a generalized increase in 5 alpha-reductase activity. []

Q5: How does Androsterone glucuronide relate to other androgen metabolites in hirsute women?

A5: While Androsterone glucuronide levels are elevated in hirsute women, Androsterone sulfate, despite being the most abundant 5 alpha-reduced androgen metabolite, does not show elevation. This discrepancy suggests variations in sulfotransferase activity or metabolic clearance as crucial determinants of Androsterone sulfate levels. []

Q6: How do Androsterone glucuronide levels change in response to testosterone administration?

A6: Following oral testosterone administration in men, Androsterone glucuronide emerges as a significant metabolite, highlighting its role in understanding testosterone metabolism. []

Q7: Can Androsterone glucuronide serve as a biomarker for testosterone abuse?

A7: Research suggests that the ratio of Androsterone glucuronide to epitestosterone glucuronide could potentially serve as a complementary biomarker for detecting testosterone abuse. []

Q8: How does the metabolism of dihydrotestosterone (DHT) to Androsterone glucuronide differ between the peripheral and splanchnic compartments?

A8: Studies comparing intravenous and percutaneous DHT administration suggest that the peripheral compartment, particularly the skin, contributes more significantly to the formation of 3α-diol G from DHT than the splanchnic compartment. []

Q9: What is the relationship between Androsterone glucuronide and visceral obesity in men?

A9: Studies have shown that plasma Androsterone glucuronide levels are positively correlated with visceral adipose tissue accumulation in men, suggesting a potential role in understanding the metabolic implications of visceral obesity. [, ]

Q10: What role does Androsterone glucuronide play in understanding the pathogenesis of decreased androgen levels in obese men?

A10: While obese men show decreased levels of sex hormone-binding globulin and total testosterone, Androsterone glucuronide levels, alongside androstanediol glucuronide, remain similar to those in non-obese men, indicating potentially normal androgen metabolism and 5 alpha-reductase activity despite altered androgen levels. []

Q11: How are Androsterone glucuronide and other steroid conjugates analyzed in biological samples?

A11: Liquid chromatography-mass spectrometry (LC-MS) is increasingly employed for analyzing Androsterone glucuronide and other steroid conjugates in biological samples, enabling comprehensive profiling of these compounds. []

Q12: What are the challenges associated with purifying steroid conjugates like Androsterone glucuronide from biological matrices?

A12: While solid phase extraction (SPE) is often used, achieving efficient elution of steroid conjugates from SPE columns remains a challenge, necessitating further research to optimize sample purification and minimize matrix effects in LC-MS analysis. []

Q13: What is the role of the SLC22A24 transporter in Androsterone glucuronide disposition?

A14: Genetic variants in SLC22A24 are strongly associated with Androsterone glucuronide and etiocholanolone glucuronide levels. Functional studies suggest SLC22A24 is involved in the renal reabsorption of these steroid conjugates, highlighting its role in steroid homeostasis. []

Q14: Can dried blood spots replace plasma samples for monitoring Androsterone glucuronide levels?

A15: Research indicates that dried blood spots collected on filter paper can serve as a viable alternative to plasma for analyzing steroid profiles, including Androsterone glucuronide, especially in sports drug testing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)

![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)

![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)

![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)